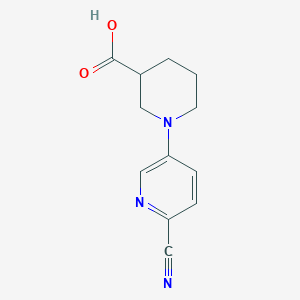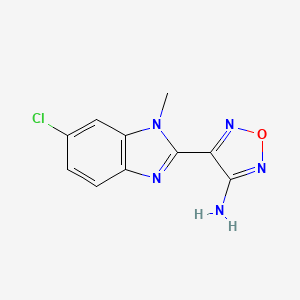
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPPC has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用机制
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid acts as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid binds to the receptor and blocks its activation by glutamate, which is the primary neurotransmitter involved in NMDA receptor activation. By blocking NMDA receptor activation, 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid can prevent excitotoxicity and reduce neuronal damage in various neurological disorders.
Biochemical and Physiological Effects:
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has been shown to have neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has been found to reduce neuronal damage, improve cognitive function, and increase synaptic plasticity in these models. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
实验室实验的优点和局限性
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its high affinity for the NMDA receptor, its ability to cross the blood-brain barrier, and its neuroprotective properties. However, 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid, including the development of more efficient synthesis methods, the optimization of 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid's pharmacokinetic properties, and the exploration of its potential applications in other areas of scientific research. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has shown promise as a treatment for various neurological disorders, and further research is needed to fully understand its mechanism of action and therapeutic potential. Additionally, the development of 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid analogs with improved pharmacokinetic properties may lead to the discovery of new treatments for neurological disorders.
合成方法
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid can be synthesized using various methods, including the reaction between 3-cyanopyridine and 3-piperidone followed by the addition of a carboxylic acid. Another method involves the reaction between 3-cyanopyridine and 3-piperidone with chloroacetyl chloride, followed by the addition of a carboxylic acid. The synthesis of 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid is a multistep process that requires careful control of reaction conditions to ensure high yield and purity.
科学研究应用
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and neuroscience. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in memory and learning. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has also been shown to have potential as a treatment for Alzheimer's disease, stroke, and traumatic brain injury.
属性
IUPAC Name |
1-(6-cyanopyridin-3-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-6-10-3-4-11(7-14-10)15-5-1-2-9(8-15)12(16)17/h3-4,7,9H,1-2,5,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRLDWRVORDSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CN=C(C=C2)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[(3,3-Dimethylbutanoylamino)methyl]triazol-1-yl]acetic acid](/img/structure/B6647039.png)
![2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid](/img/structure/B6647053.png)
![2-[4-[(2-Oxopiperidin-1-yl)methyl]triazol-1-yl]acetic acid](/img/structure/B6647061.png)
![2-[2-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647064.png)
![2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid](/img/structure/B6647071.png)
![2-Methyl-1-[4-(4,5,6,7-tetrahydro-1-benzofuran-4-ylamino)piperidin-1-yl]propan-1-one](/img/structure/B6647074.png)
![2-[2-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647081.png)
![2-[2-[[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647088.png)

![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)
![5-[(4-Butylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6647112.png)
![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)
![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)